

Cy7 NHS Ester: Comprehensive Application Notes for Peptide and Oligonucleotide Labeling

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Compound of Interest

Compound Name: Cy7 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the covalent labeling of peptides and oligonucleotides with **Cy7 NHS ester**, a near-infrared (NIR) fluorescent dye. This document offers guidance on experimental design, execution, and data analysis for researchers in various fields, including molecular imaging, drug delivery, and diagnostics.

Introduction to Cy7 NHS Ester

Cyanine 7 (Cy7) N-hydroxysuccinimidyl (NHS) ester is an amine-reactive fluorescent dye widely used for labeling biomolecules. Its fluorescence in the near-infrared spectrum (excitation ~750 nm, emission ~776 nm) makes it particularly advantageous for *in vivo* imaging applications due to deeper tissue penetration and reduced autofluorescence from biological samples.^{[1][2]} The NHS ester group reacts efficiently with primary amines (-NH₂) on peptides (N-terminus and lysine side chains) and amine-modified oligonucleotides to form stable amide bonds.^{[3][4]}

Key Features of Cy7:

- Near-Infrared Emission: Minimizes background fluorescence and allows for deep tissue imaging.^[1]
- High Molar Extinction Coefficient: Contributes to bright fluorescent signals.

- Amine-Reactivity: Enables straightforward conjugation to a wide range of biomolecules.[\[4\]](#)
- Versatility: Suitable for a variety of applications, including *in vivo* imaging, fluorescence microscopy, and flow cytometry.[\[2\]](#)[\[5\]](#)

Quantitative Data for Cy7 NHS Ester Labeling

The following tables summarize key quantitative data for **Cy7 NHS ester** and its use in labeling peptides and oligonucleotides.

Table 1: Physicochemical and Spectroscopic Properties of **Cy7 NHS Ester**

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~750 nm	[2]
Emission Maximum (λ_{em})	~776 nm	[2]
Molar Extinction Coefficient (at λ_{ex})	~250,000 M ⁻¹ cm ⁻¹	[3]
Molecular Weight	Varies by manufacturer	N/A
Solubility	DMSO, DMF	[6]

Table 2: Recommended Parameters for Cy7 Labeling of Peptides

Parameter	Recommended Range/Value	Notes	Reference
Peptide Concentration	1-10 mg/mL	Higher concentrations can improve labeling efficiency.	[7]
Reaction Buffer pH	8.0 - 9.0	Optimal for reaction with primary amines.	[4]
Dye-to-Peptide Molar Ratio	5:1 to 20:1	Titration is recommended to determine the optimal ratio.	N/A
Reaction Time	1 - 2 hours	Can be adjusted to control the degree of labeling.	[7]
Reaction Temperature	Room Temperature (20-25°C)	N/A	[7]
Typical Degree of Labeling (DOL)	1 - 3	Higher DOL can lead to quenching.	N/A

Table 3: Recommended Parameters for Cy7 Labeling of Amine-Modified Oligonucleotides

Parameter	Recommended Range/Value	Notes	Reference
Oligonucleotide Concentration	0.1 - 1 mM	N/A	[8]
Reaction Buffer pH	8.0 - 9.0	Ensures deprotonation of the primary amine.	[4]
Dye-to-Oligonucleotide Molar Ratio	2:1 to 10:1	Depends on the reactivity of the oligonucleotide.	N/A
Reaction Time	2 - 4 hours	Longer reaction times may be needed for less reactive amines.	[8]
Reaction Temperature	Room Temperature (20-25°C)	N/A	[8]
Typical Labeling Efficiency	>80%	Can be influenced by oligo sequence and purity.	N/A

Experimental Protocols

The following are detailed protocols for the labeling of peptides and amine-modified oligonucleotides with **Cy7 NHS ester**.

Protocol for Cy7 Labeling of Peptides

This protocol is a general guideline for labeling a peptide containing a primary amine.

Materials:

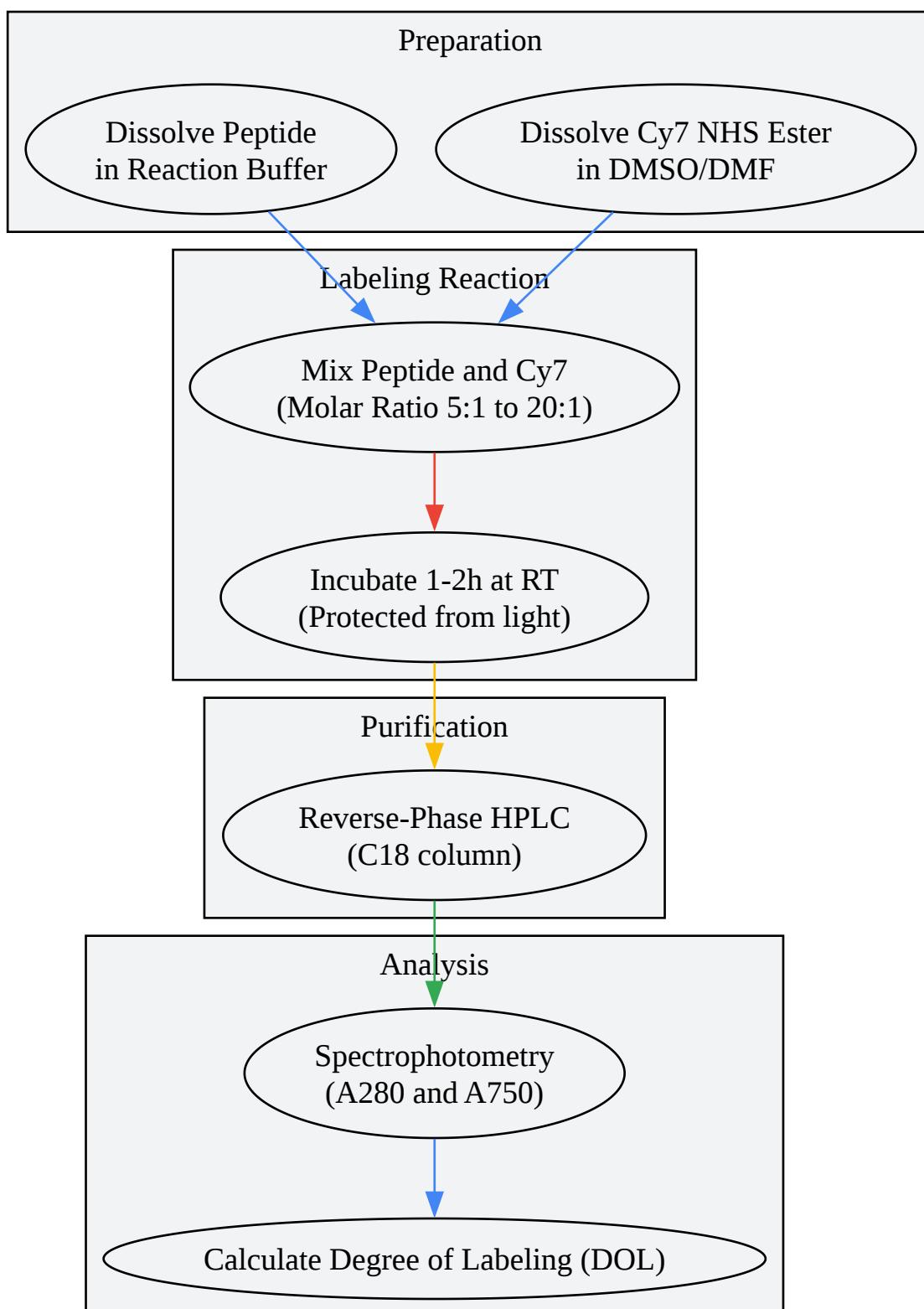
- Peptide with a primary amine (N-terminal or lysine)
- **Cy7 NHS ester**

- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.5
- Purification system (e.g., HPLC with a C18 column)
- Spectrophotometer

Procedure:

- Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.^[7] If the peptide is in a buffer containing primary amines (e.g., Tris), it must be purified first by dialysis or desalting.
- **Cy7 NHS Ester** Stock Solution: Immediately before use, dissolve the **Cy7 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Calculate the required volume of the Cy7 stock solution to achieve the desired dye-to-peptide molar ratio (e.g., 10:1).
 - Add the Cy7 stock solution to the peptide solution while gently vortexing. The final volume of DMSO/DMF should not exceed 10% of the total reaction volume.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.^[7]
- Purification of the Labeled Peptide:
 - Purify the Cy7-labeled peptide from unreacted dye and byproducts using reverse-phase HPLC with a C18 column.
 - Use a gradient of acetonitrile in water (both containing 0.1% TFA).
 - Monitor the elution at both 280 nm (peptide) and 750 nm (Cy7 dye). The labeled peptide will absorb at both wavelengths.
- Characterization:

- Collect the fractions containing the labeled peptide and lyophilize.
- Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 750 nm.
- Calculation of DOL:
 - Protein Concentration (M) = $[A_{280} - (A_{750} \times CF)] / \epsilon_{\text{protein}}$
 - Dye Concentration (M) = $A_{750} / \epsilon_{\text{dye}}$
 - DOL = Dye Concentration / Protein Concentration
 - Where:
 - A_{280} and A_{750} are the absorbances at 280 nm and 750 nm.
 - CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy7).[3]
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the peptide at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of Cy7 at 750 nm (~250,000 $\text{M}^{-1}\text{cm}^{-1}$).[3]

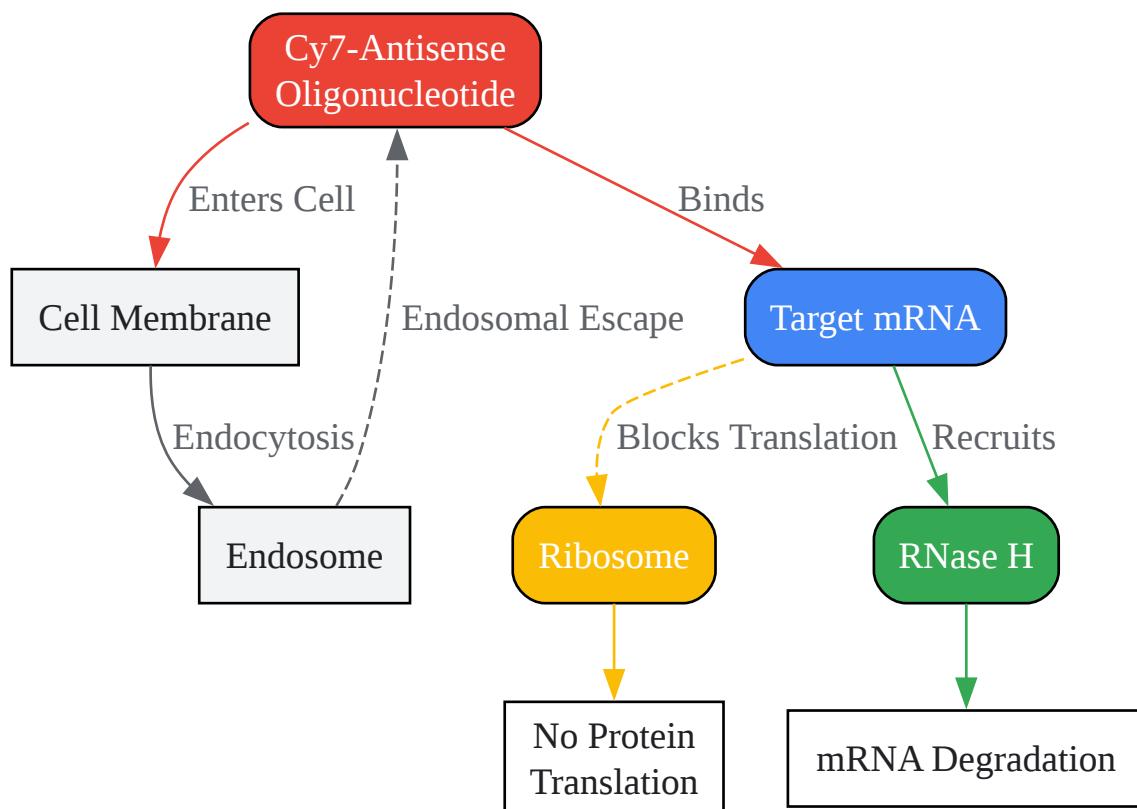
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Caption: Simplified integrin signaling pathway targeted by RGD peptides.

Gene Silencing with Cy7-Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acids that can bind to a specific mRNA and inhibit its translation, leading to gene silencing. Labeling ASOs with Cy7 allows for tracking their delivery and cellular uptake.

Antisense Oligonucleotide Mechanism of Action



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Caption: Mechanism of gene silencing by antisense oligonucleotides.

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